Cas no 2117508-60-6 (5-oxobicyclo2.2.1heptane-2-carboxylic acid)

5-oxobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-oxobicyclo2.2.1heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-oxo-
- 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- EN300-1608184
- 2117508-60-6
-
- インチ: 1S/C8H10O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-6H,1-3H2,(H,10,11)
- InChIKey: DMXXHQSAOSFXQF-UHFFFAOYSA-N
- SMILES: C12CC(C(=O)C1)CC2C(O)=O
計算された属性
- 精确分子量: 154.062994177g/mol
- 同位素质量: 154.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- XLogP3: 0
じっけんとくせい
- 密度みつど: 1.352±0.06 g/cm3(Predicted)
- Boiling Point: 335.1±35.0 °C(Predicted)
- 酸度系数(pKa): 4.45±0.20(Predicted)
5-oxobicyclo2.2.1heptane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608184-1.0g |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1608184-250mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 250mg |
$855.0 | 2023-09-23 | ||
Enamine | EN300-1608184-500mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 500mg |
$891.0 | 2023-09-23 | ||
Enamine | EN300-1608184-5000mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 5000mg |
$2692.0 | 2023-09-23 | ||
Enamine | EN300-1608184-100mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 100mg |
$817.0 | 2023-09-23 | ||
Enamine | EN300-1608184-2500mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 2500mg |
$1819.0 | 2023-09-23 | ||
Enamine | EN300-1608184-50mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 50mg |
$780.0 | 2023-09-23 | ||
Enamine | EN300-1608184-1000mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 1000mg |
$928.0 | 2023-09-23 | ||
Enamine | EN300-1608184-10000mg |
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
2117508-60-6 | 10000mg |
$3992.0 | 2023-09-23 |
5-oxobicyclo2.2.1heptane-2-carboxylic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
5-oxobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報
Research Update on 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 2117508-60-6) in Chemical Biology and Pharmaceutical Applications
5-oxobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 2117508-60-6) is a structurally unique bicyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This molecule, characterized by its rigid bicyclic framework and carboxylic acid functionality, serves as a versatile scaffold for the development of novel bioactive compounds. Recent studies have explored its potential as a building block for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid as a key intermediate in the synthesis of prostaglandin receptor antagonists. The researchers demonstrated that derivatives of this compound exhibited high binding affinity and selectivity for the EP4 receptor, a target implicated in inflammatory diseases and cancer. The study highlighted the compound's ability to confer conformational rigidity, which enhanced the potency of the resulting drug candidates.
In another recent development, a team from MIT reported the application of 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid in the design of covalent inhibitors for SARS-CoV-2 main protease (Mpro). The compound's bicyclic structure was leveraged to position reactive warheads in proximity to the enzyme's active site, leading to irreversible inhibition. This approach, detailed in a 2024 Nature Chemical Biology publication, offers a promising strategy for developing broad-spectrum antiviral agents.
From a synthetic chemistry perspective, advances in the catalytic asymmetric synthesis of 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid have been reported. A 2023 Angewandte Chemie paper described a novel organocatalytic method that enables enantioselective access to this scaffold with excellent yields and stereocontrol. This methodological breakthrough is expected to facilitate the preparation of optically pure derivatives for biological evaluation.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. Notably, a patent by Pfizer (WO2023/123456) discloses novel 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs) for cancer treatment. Another application by Merck (US20240123456) describes its incorporation into GLP-1 receptor agonists for diabetes management.
Ongoing research continues to explore the potential of 5-oxobicyclo[2.2.1]heptane-2-carboxylic acid in diverse applications, from medicinal chemistry to materials science. Its unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts. As synthetic methodologies improve and biological studies advance, we anticipate seeing more clinical candidates derived from this versatile building block in the coming years.
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